Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its systematic IUPAC name, This compound , reflects its substituent positions and functional groups. The numbering of the imidazo[1,2-a]pyridine core begins at the nitrogen atom shared between the five-membered imidazole ring (position 1) and the six-membered pyridine ring (position 2). The hydroxy group occupies position 2 on the imidazole ring, while the ethoxycarbonyl moiety (ester group) is attached to position 3 of the fused system.
The structural representation (Figure 1) highlights the planar arrangement of the bicyclic system, with the hydroxy group at position 2 and the ester group at position 3. The molecular formula is C₁₀H₁₀N₂O₃ , and the SMILES notation is CCOC(=O)C1=C(N=C2C=CC=CN21)O .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| CAS Registry Number | 27124-44-3 |
| SMILES | CCOC(=O)C1=C(N=C2C=CC=CN21)O |
Alternative Naming Conventions in Heterocyclic Chemistry Literature
In non-IUPAC contexts, the compound is occasionally referred to by its functional group positions or historical nomenclature. For example:
- 2-Hydroxy-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester emphasizes the carboxylic acid derivative nature of the ester group.
- Ethyl 3-carboxy-2-hydroxyimidazo[1,2-a]pyridine reverses the substituent order but retains positional clarity.
The term imidazo[1,2-a]pyridine itself follows the Hantzsch-Widman system, where the fusion between the imidazole (positions 1 and 2) and pyridine (position ‘a’) is explicitly denoted. Older literature may use obsolete locants, such as "α" or "β," but these have largely been supplanted by numerical indexing.
Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives
This compound belongs to a broader class of substituted imidazo[1,2-a]pyridines, which exhibit structural diversity through variations in substituent groups (Table 2).
The presence of a hydroxy group at position 2 distinguishes this compound from derivatives with alkyl or aryl substituents. For instance, ethyl 2-ethyl-1H-benzimidazole-6-carboxylate replaces the fused pyridine ring with a benzene ring, significantly altering electronic properties. Similarly, imidazo[1,2-a]pyridine-2-acetaldehyde substitutes the ester with an aldehyde group, reducing stability under basic conditions.
The ester group at position 3 enhances solubility in polar aprotic solvents compared to non-esterified analogs like imidazo[1,2-a]pyridine itself (logP = 1.63). This functional group also enables participation in nucleophilic acyl substitution reactions, a feature absent in hydroxyl-free derivatives such as ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Properties
IUPAC Name |
ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-9(13)11-7-5-3-4-6-12(7)8/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTIMFGQTXQBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The compound can be reduced to yield alcohols or amines.
- Substitution : The ethyl ester can undergo nucleophilic substitution reactions with different functional groups.
These reactions contribute to the development of new derivatives with tailored properties for specific applications.
Biology
This compound exhibits promising biological activities, making it a candidate for further investigation in medicinal chemistry. Preliminary studies suggest:
- Antimicrobial Properties : this compound has shown potential against various bacterial strains.
- Anticancer Activity : Research indicates that it may inhibit specific enzymes involved in cancer progression, highlighting its potential as a therapeutic agent .
Medicine
In the pharmaceutical industry, this compound is being explored for drug development targeting specific enzymes and receptors involved in disease pathways. Its ability to modulate biochemical processes positions it as a lead compound for designing new therapeutics aimed at treating infections and cancer .
Case Studies
Several studies have documented the efficacy of this compound:
- Antibacterial Activity : A study demonstrated that derivatives of imidazo compounds exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. This compound was included among these derivatives and showed promising results in inhibiting bacterial growth .
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes related to cancer pathways indicated that this compound could effectively bind to enzyme active sites, thereby reducing their activity and potentially slowing tumor growth .
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Polarity : The 2-hydroxy derivative exhibits higher polarity than methyl- or ethyl-substituted analogs, impacting solubility and chromatographic behavior .
- Reactivity : Halogenated derivatives (e.g., 6-Br) undergo cross-coupling reactions more readily due to the electron-withdrawing effect .
- Biological Activity : Methyl and benzyloxy substituents are linked to enhanced antimicrobial and kinase inhibitory activities, respectively .
Market and Commercial Availability
- The methyl-substituted derivative (CAS 2549-19-1) dominates commercial markets, with regional suppliers in Europe, Asia, and North America .
- Hydroxy- and bromo-substituted analogs are niche products, typically available only through specialty suppliers like MSE Supplies and Parchem .
Biological Activity
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving 2-aminopyridines and β-keto esters. The reaction conditions often include the use of copper(I) catalysts for oxidative coupling, leading to the formation of imidazo[1,2-a]pyridine derivatives. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as a protein kinase inhibitor.
Protein Kinase Inhibition
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit inhibitory activity against several kinases, such as DYRK1A and CLK1. For instance, a study demonstrated that certain imidazo[1,2-a]pyridines inhibited these kinases at micromolar concentrations, showcasing the potential for therapeutic applications in diseases where these kinases are implicated .
3.1 Antiviral Activity
This compound has shown promising antiviral properties, particularly against the hepatitis B virus (HBV). In vitro studies have reported IC50 values ranging from 1.3 to 9.1 µM for various derivatives in inhibiting HBV DNA replication . This suggests a significant potential for developing antiviral therapeutics.
3.2 Anticancer Properties
The compound has also been evaluated for its anticancer effects. In studies focusing on breast cancer cell lines (e.g., MDA-MB-231), this compound derivatives exhibited notable antiproliferative activity with IC50 values ranging from 0.4 to 6.0 µM . The mechanism involves inducing apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins.
4. Case Studies and Research Findings
5. Conclusion
This compound represents a compound with significant biological activity across various domains, including antiviral and anticancer research. Its ability to inhibit specific protein kinases further underscores its potential as a therapeutic agent in treating viral infections and cancer.
Future research should focus on optimizing its pharmacological properties and exploring its efficacy in vivo to pave the way for clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, reacting 2-aminopyridine with ethyl 3-oxopropanoate derivatives in acetonitrile (CH₃CN) under catalytic Lewis acid conditions achieves moderate yields . Optimization focuses on solvent selection (e.g., CH₃CN for homogeneity), stoichiometric ratios (e.g., 2-aminopyridine in excess), and avoiding side reactions by controlling reaction time and temperature . Purification often involves partitioning between ether-water mixtures and recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns hydrogen and carbon environments, with characteristic shifts for the ester group (δ ~4.2 ppm for ethyl CH₂, δ ~165 ppm for carbonyl C) and imidazo[1,2-a]pyridine protons (δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirms ester C=O (~1690–1730 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.03025 for derivatives) .
Advanced Research Questions
Q. How can structural modifications at the C-3 position enhance bioactivity, and what synthetic challenges arise?
- Methodological Answer : Introducing substituents (e.g., sulfonamides, chlorophenyl groups) at C-3 via electrophilic substitution or hydrazide formation can modulate bioactivity (e.g., PI3K inhibition ). Challenges include regioselectivity (avoiding C-2 or C-8 byproducts) and maintaining solubility. For example, coupling with cinnamamide derivatives requires BOP-Cl as a coupling agent and NEt₃ to neutralize HCl byproducts . Purity is monitored via HPLC (≥98%) .
Q. What strategies resolve contradictions in synthetic outcomes, such as unexpected spirocyclic byproducts?
- Methodological Answer : Spirocyclic derivatives may form via intramolecular cyclization under basic conditions (e.g., K⁺t-butoxide in butanol). To suppress this, reduce reaction time, avoid strong bases, or use polar aprotic solvents (e.g., DMF) . Reaction monitoring via TLC or LC-MS is critical to detect intermediates like ethyl 3-[2-hydroxyimidazo[1,2-a]pyridin-3-yl]acrylates .
Q. How do computational methods (e.g., DFT) aid in understanding the electronic and crystallographic properties of this compound?
- Methodological Answer : DFT studies optimize molecular geometry, predict NMR chemical shifts, and analyze HOMO-LUMO gaps for reactivity insights. For example, crystallographic data (e.g., sp² hybridization at C-3) align with computational bond-length predictions . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .
Q. What are the key considerations for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity. Ethyl ester prodrugs enhance bioavailability but may require hydrolysis in vivo .
- Metabolic Stability : Replace metabolically labile groups (e.g., methyl esters with tert-butyl) .
- In Silico Screening : Use tools like SwissADME to predict absorption and cytochrome P450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
